

Metabolic Pathways of (Rac)-Baxdrostat: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the metabolic pathways of **(Rac)-Baxdrostat**, a novel aldosterone synthase inhibitor. The information is compiled from publicly available clinical trial data and pharmacokinetic studies.

Core Metabolism and Key Metabolite

(Rac)-Baxdrostat undergoes metabolism primarily through oxidation and hydrolysis, followed by Phase 2 conjugation reactions. While a complete, detailed metabolic map from human studies is not yet fully published, a primary circulating metabolite has been identified as CIN-107-M.[1] The parent compound, Baxdrostat, is believed to be the primary contributor to the pharmacological effect due to the lower concentrations of its metabolites.[1]

Quantitative Pharmacokinetic Data

Pharmacokinetic parameters for Baxdrostat and its primary metabolite, CIN-107-M, have been characterized in a Phase 1, randomized, double-blind, multiple ascending dose study in healthy volunteers.



Parameter	Baxdrostat	CIN-107-M
Time to Cmax (Tmax)	~4 to 24 hours after initial dose on day 1; within 4 hours at steady state (day 10)[1]	Formed ~4 to 24 hours after the initial dose of baxdrostat on day 1 and was typically observed within 4 h at steady state (day 10)[1]
Plasma Exposure	Dose-proportional increase[1]	Dose-proportional increase, similar to the parent compound[1]
Relative Abundance	-	Represents 8 to 11% of the parent compound based on Cmax,D10 and 10 to 22% of the parent compound based on AUC0-inf[1]
Renal Excretion	Approximately 7% of the dose recovered unchanged in urine[1]	-

Experimental Protocols

The most definitive study on the metabolism of Baxdrostat is the Phase 1 clinical trial NCT05961384, an open-label study of the absorption, metabolism, and excretion of [14C]-Baxdrostat following a single oral dose in healthy male subjects.

Study Design:

A Phase 1, open-label, single-dose study was conducted in eight healthy male subjects aged 18 to 55.[2]

Dosing:

Participants received a single oral dose of 10 mg of [14C]-Baxdrostat.[2]

Sample Collection:



 Blood, urine, and feces were collected for 9 to 15 days post-dose to measure radioactivity and characterize metabolites.[2]

Analytical Methods:

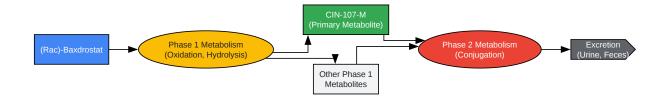
- Plasma and urine samples were analyzed to measure concentrations of Baxdrostat and its primary metabolite (CIN-107-M) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
- The quantifiable ranges for both Baxdrostat and CIN-107-M in plasma and urine were 0.05 to 50 ng/mL (low range) and 5 to 2500 ng/mL (high range).[1]
- Baxdrostat-d5 and CIN-107-M-d3 were used as internal standards.[1]

Endpoints:

- Primary endpoints included the determination of the absorption, metabolism, and excretion of [14C]-Baxdrostat.
- Secondary endpoints included the identification of major metabolites in plasma, urine, and feces.

Signaling and Metabolic Pathways

Based on the available information, the metabolic pathway of Baxdrostat can be generalized as follows:



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Caption: Generalized metabolic pathway of (Rac)-Baxdrostat.

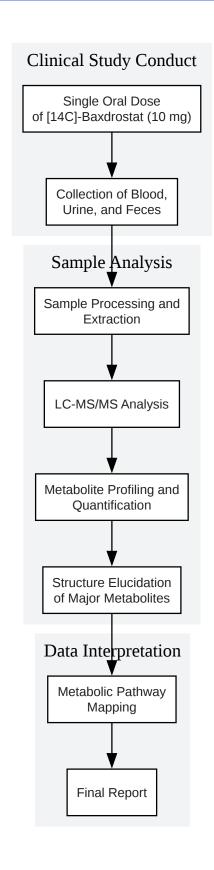


The primary metabolite, CIN-107-M, is a chiral molecule. Interestingly, while both enantiomers of CIN-107-M show greater selectivity for aldosterone synthase over 11β-hydroxylase, the more potent R enantiomer does not appear to be formed in humans.[1]

Experimental Workflow for Metabolite Identification

The workflow for identifying and characterizing the metabolites of Baxdrostat in the dedicated Phase 1 study (NCT05961384) can be depicted as follows:





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Caption: Workflow for Baxdrostat metabolite identification.



Disclaimer: This document is based on publicly available information as of the date of generation. The complete and detailed metabolic profile of **(Rac)-Baxdrostat** may be subject to further elucidation upon the full publication of dedicated metabolism studies.

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References

- 1. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study to determine the metabolism and clearance of baxdrostat [astrazenecaclinicaltrials.com]
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